molecular formula C41H68NaO8P B1421338 Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate CAS No. 474943-28-7

Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate

Cat. No.: B1421338
CAS No.: 474943-28-7
M. Wt: 742.9 g/mol
InChI Key: JVHJPADGSWMGQX-KQTQLPLBSA-M
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Description

16:0-22:6 PA or 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphate (sodium) is a sodium salt of phosphatidic acid, with substitution of palmitic acid and docosahexaenic acid at the sn-1 and sn-2 positions respectively, in the glycerol backbone.

Scientific Research Applications

Stereoselective Synthesis

  • The compound is used in the stereoselective synthesis of lipid mediators like maresin-like lipids, which are synthesized chemically and mimic those produced by activated macrophages. This process is highly stereoselective and involves steps like asymmetric epoxidation and the Wittig reaction (Hong et al., 2019).

Polyunsaturated Fatty Acid Isolation

  • It has been isolated as a polyunsaturated fatty acid from insulin production waste, demonstrating its potential in waste utilization and bioresource management (Frangulyan et al., 1987).

Synthesis of Metabolites

  • The compound is used in synthesizing various metabolites of n-3 polyunsaturated fatty acids, indicating its role in exploring metabolic pathways and biochemical synthesis (Flock & Skattebol, 2000).

Development of Functional Supplements

  • A derivative of this compound was synthesized for the development of new functional supplements, showing its applications in nutraceuticals and health-related products (Carullo et al., 2022).

Inflammatory and Resolution Processes

  • It's involved in the formation of lipid mediators like resolvins and protectins, which play a role in the resolution of inflammation, demonstrating its importance in immunological research and potential therapeutic applications (Mas et al., 2012).

Anti-Inflammatory and Neuroprotective Actions

  • The compound is a part of neuroprotectin D1, a potent anti-inflammatory molecule, highlighting its significance in neuroprotection and anti-inflammatory therapies (Serhan et al., 2006).

Properties

IUPAC Name

sodium;[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H69O8P.Na/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2;/h5,7,11,13,17-18,20-21,24,26,30,32,39H,3-4,6,8-10,12,14-16,19,22-23,25,27-29,31,33-38H2,1-2H3,(H2,44,45,46);/q;+1/p-1/b7-5-,13-11-,18-17-,21-20-,26-24-,32-30-;/t39-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHJPADGSWMGQX-KQTQLPLBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677119
Record name Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-28-7
Record name Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate
Reactant of Route 3
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate
Reactant of Route 4
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate
Reactant of Route 5
Reactant of Route 5
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate
Reactant of Route 6
Reactant of Route 6
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate

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